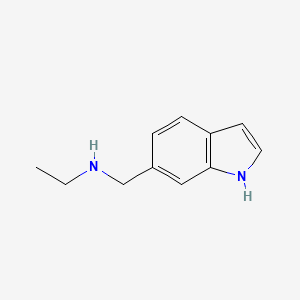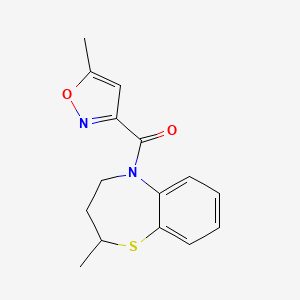
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide acts as a competitive antagonist of the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation. By blocking the A1 receptor, 2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including reducing blood pressure and heart rate, inhibiting platelet aggregation, and reducing inflammation. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the A1 receptor, which allows for precise modulation of this target. However, it may also have limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide, including further investigation of its therapeutic potential in various diseases, elucidation of its mechanism of action, and development of more potent and selective analogs. Additionally, 2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide may have potential applications as a research tool for studying the role of the adenosine A1 receptor in various physiological processes.
Synthesemethoden
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide can be synthesized using a multi-step process involving the condensation of 2,3-dihydroxybenzaldehyde with 2-pyridinecarboxaldehyde, followed by the addition of a pyridine ring and acetylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It has been shown to have potent anti-inflammatory and anti-oxidant effects, and it may also have neuroprotective properties.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(11-17-6-2-3-9-20-17)21-19(22)13-15-7-8-18-16(12-15)5-4-10-23-18/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUWQUIYYSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)NC(=O)CC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-chromen-6-yl)-N-(1-pyridin-2-ylpropan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

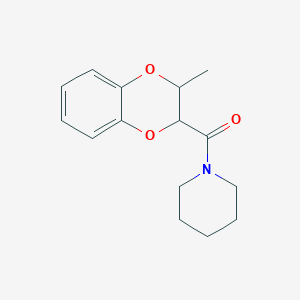

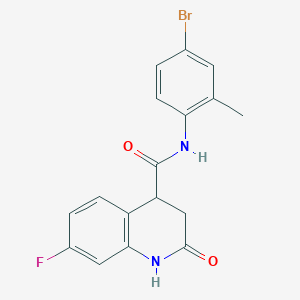

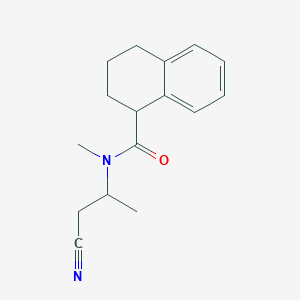
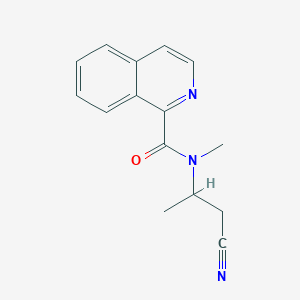

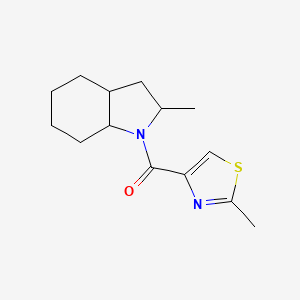
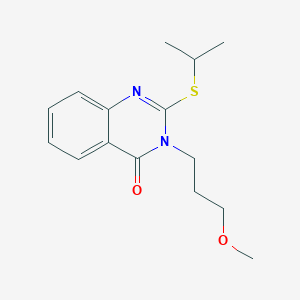
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
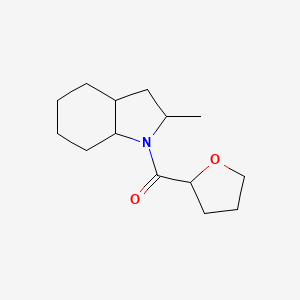
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
